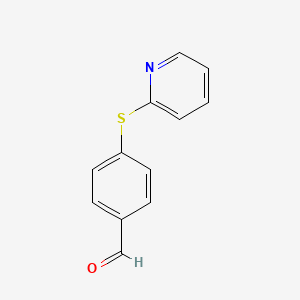![molecular formula C18H16N6 B2717369 [1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine CAS No. 393820-46-7](/img/structure/B2717369.png)
[1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine” is a chemical compound. Its molecular formula is C5H5N5 . It is a yellow liquid .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, a solution of pyrazolopyrimidine derivative was heated under reflux with 1-chloroethanol and anhydrous potassium hydroxide in ethanol for 12 hours . The yield was 62% .Molecular Structure Analysis
The molecular structure of this compound can be obtained from its InChI string: InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H, (H3,6,7,8,9,10) .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it has been used in the synthesis of pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine derivatives .Physical and Chemical Properties Analysis
The compound is a yellow liquid . Its 1H NMR (CDCl3, 400 MHz) is δ 1.36 (t, 3H, CH3, J= 7.2Hz), 3.85(s, 3H, CH3), 4.31 (q, 2H, Ar, J= 7.0Hz), 6.96 (d, 2H, Ar, J= 8.4Hz), 7.51 (d, 2H, Ar, J= 9.1Hz), 7.79 (s, 1H, Ar), 8.37 (s, 1H, N=CH), LC-MS: m/z, 271 (M+1) .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Synthesis, Characterization, and Biological Activities : A study by Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, including their antitumor, antifungal, and antibacterial activities. They synthesized compounds like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, which are structurally related to your compound of interest. The biological activities against breast cancer and microbes were confirmed, indicating potential medicinal applications (Titi et al., 2020).
Antimicrobial Applications
Antimicrobial and Insecticidal Potential : Deohate and Palaspagar (2020) reported on the synthesis of pyrimidine linked pyrazole heterocyclics, examining their insecticidal and antibacterial potential. These compounds were found to have significant activity against certain microbes and insects, showcasing their utility in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Antimicrobial Additive in Surface Coatings : El‐Wahab et al. (2015) synthesized heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, and incorporated them into polyurethane varnish and printing ink for antimicrobial surface coatings. This application suggests a role for these compounds in enhancing the antimicrobial properties of various surfaces (El‐Wahab et al., 2015).
Anticancer Applications
Anticancer Activity : Sutherland et al. (2022) designed pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, useful in treating Mycobacterium tuberculosis. Their study demonstrates the potential of such compounds in anticancer applications, particularly against tuberculosis (Sutherland et al., 2022).
Novel Antiinflammatory and Anticancer Agents : Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to study their antiinflammatory properties. Some compounds displayed high activity and therapeutic index, indicating potential as novel antiinflammatory and anticancer agents (Auzzi et al., 1983).
Serotonin Receptor Antagonists
- Serotonin 5-HT6 Receptor Antagonists : Ivachtchenko et al. (2013) synthesized new pyrazolo[1,5-a]pyrimidines as serotonin 5-HT6 receptor antagonists. They demonstrated that these compounds could be potential candidates for developing new treatments targeting serotonin receptors (Ivachtchenko et al., 2013).
Synthesis Methodologies
Ultrasound-Assisted Synthesis : Kaping et al. (2020) developed an efficient synthesis method for pyrazolo[1,5-a]pyrimidines using ultrasound, highlighting advancements in synthesis techniques that can be applied to compounds like 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine (Kaping et al., 2020).
Corrosion Inhibition Properties : Abdel Hameed et al. (2020) studied the corrosion inhibition properties of pyrazolo[3,4-d]pyrimidine derivatives, suggesting their utility in protecting materials from corrosion (Abdel Hameed et al., 2020).
Adenosine Receptor Affinity : Harden et al. (1991) researched pyrazolo[3,4-d]pyrimidines for their affinity to adenosine receptors, indicating potential applications in neurological and cardiovascular treatments (Harden et al., 1991).
Wirkmechanismus
Target of Action
The primary target of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylSimilar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a key regulator of the cell cycle .
Mode of Action
The exact mode of action of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylIf it acts similarly to other pyrazolo[3,4-d]pyrimidine derivatives, it may inhibit cdk2, leading to alterations in cell cycle progression .
Biochemical Pathways
The specific biochemical pathways affected by 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylInhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and induce apoptosis .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine are not specified in the search results. These properties would be crucial in determining the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylSimilar compounds have shown significant inhibitory activity against certain cell lines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is not detailed in the search results. Such factors could include pH, temperature, and the presence of other compounds.
Biochemische Analyse
Biochemical Properties
1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl(3-pyridylmethyl)amine is a part of the pyrazolo[3,4-d]pyrimidine family, which are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This compound has shown significant inhibitory activity against CDK2/cyclin A2, a key enzyme in cell cycle regulation .
Cellular Effects
This compound has demonstrated cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . It has been observed to cause significant alterations in cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl(3-pyridylmethyl)amine involves its interaction with CDK2/cyclin A2 . It acts as an inhibitor, disrupting the normal function of this enzyme and leading to alterations in cell cycle progression .
Temporal Effects in Laboratory Settings
While specific temporal effects of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl(3-pyridylmethyl)amine have not been reported, it’s known that the compound’s effects on cell viability and enzyme inhibition are dose-dependent .
Metabolic Pathways
Given its inhibitory activity against CDK2/cyclin A2, it may be involved in pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2/cyclin A2, it may be localized in regions of the cell where this enzyme is active .
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-13-4-2-6-15(8-13)24-18-16(11-23-24)17(21-12-22-18)20-10-14-5-3-7-19-9-14/h2-9,11-12H,10H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXZORQORJHUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
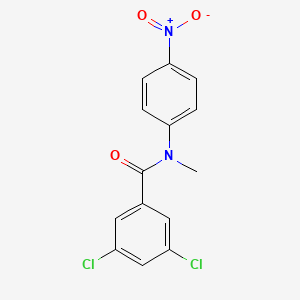
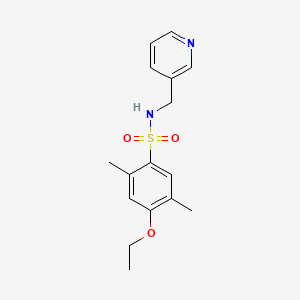
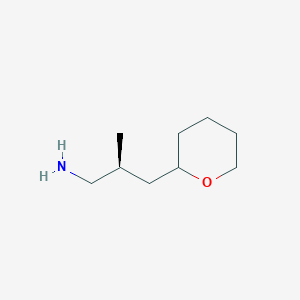
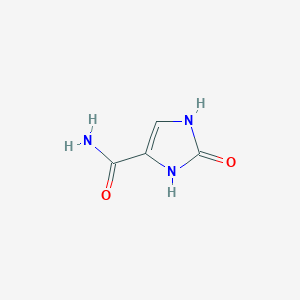
![3,4,7,9-Tetramethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2717294.png)
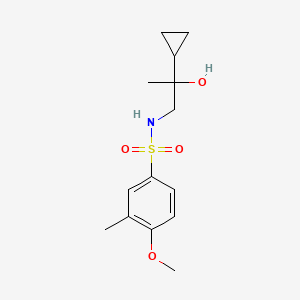
![N-(1-cyanocyclohexyl)-2-[[4-(2-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2717298.png)
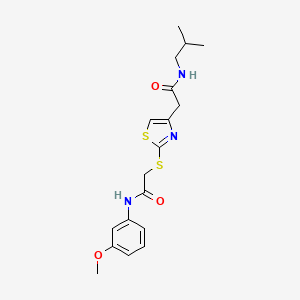
![1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2717301.png)
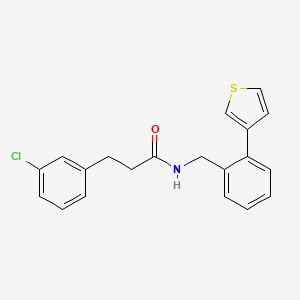
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate](/img/structure/B2717303.png)
![3-(2-methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2717305.png)
![2,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2717307.png)
